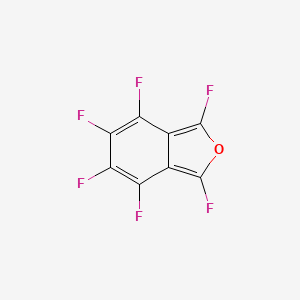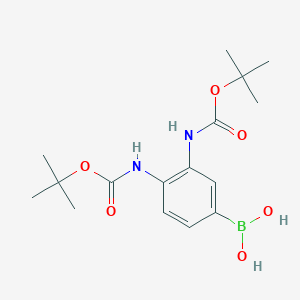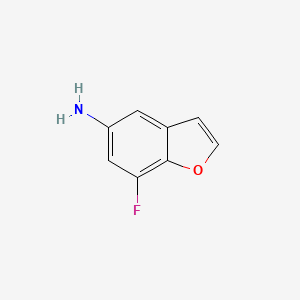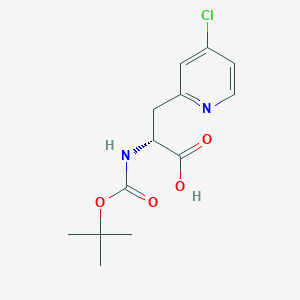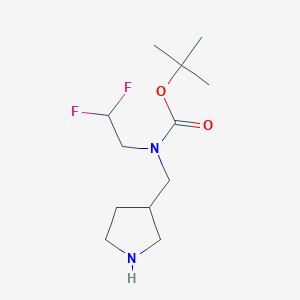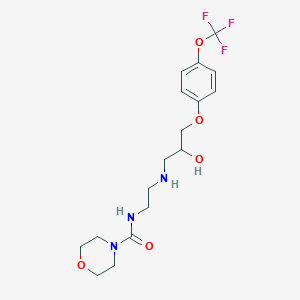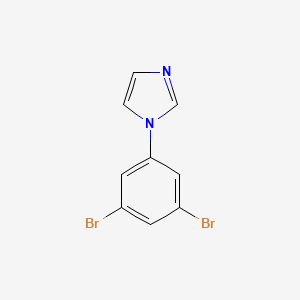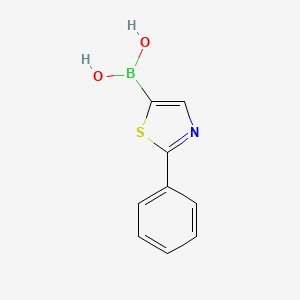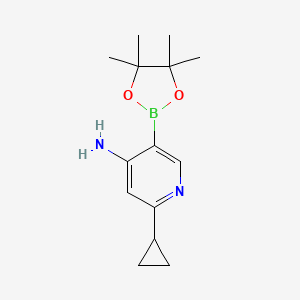
2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the thiazole class of compounds and has the molecular formula C₁₂H₁₈BNO₂S.
- The compound’s molecular weight is 251.16 g/mol.
- Physically, it appears as yellow crystals and is stored at temperatures between 0°C and 8°C .
2-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine: is a chemical compound with the following IUPAC name: this compound.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common method is the reaction between a cyclopropylamine derivative and a boronic acid derivative.
Reaction Conditions: The specific reaction conditions depend on the synthetic route chosen, but typically involve heating and the use of suitable catalysts.
Industrial Production: While industrial-scale production methods are not widely documented, research labs often prepare this compound for scientific investigations.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Researchers use this compound as a building block for more complex molecules due to its boron-containing group.
Biology: It may serve as a probe in biological studies or drug development.
Medicine: Investigations into its potential therapeutic applications are ongoing.
Industry: While not widely used industrially, its unique structure may inspire novel applications.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets. It could interact with enzymes, receptors, or other biomolecules.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: The cyclopropyl group and the specific arrangement of substituents make our compound distinct.
Remember that this information is based on available literature, and further research may reveal additional insights
Properties
Molecular Formula |
C14H21BN2O2 |
|---|---|
Molecular Weight |
260.14 g/mol |
IUPAC Name |
2-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine |
InChI |
InChI=1S/C14H21BN2O2/c1-13(2)14(3,4)19-15(18-13)10-8-17-12(7-11(10)16)9-5-6-9/h7-9H,5-6H2,1-4H3,(H2,16,17) |
InChI Key |
ROSJUEWFKLYZBZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2N)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


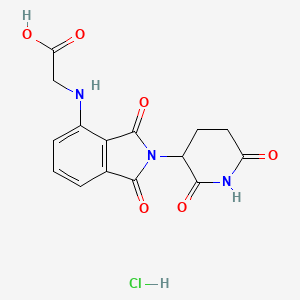
![7-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12986496.png)

![2-Azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B12986506.png)
